molecular formula C19H21ClN2O3 B6539663 2-{4-[2-(4-chlorophenyl)acetamido]phenyl}-N-(2-methoxyethyl)acetamide CAS No. 1060315-97-0

2-{4-[2-(4-chlorophenyl)acetamido]phenyl}-N-(2-methoxyethyl)acetamide

Cat. No. B6539663
CAS RN: 1060315-97-0
M. Wt: 360.8 g/mol
InChI Key: GCAIQLGDZZZJIZ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including an acetamide group and a methoxyethyl group . It also contains a chlorophenyl group, which is a common feature in many pharmaceutical compounds .


Molecular Structure Analysis

The molecular structure of similar compounds often involves aromatic rings (phenyl groups), amide groups, and halogen atoms (such as chlorine) . The exact structure would depend on the specific locations of these groups within the molecule.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. These might include its molecular weight, solubility, melting point, and boiling point .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s a pharmaceutical compound, it might interact with specific proteins or enzymes in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research could involve further exploration of the compound’s properties and potential applications. This might include pharmaceutical research, materials science, or chemical engineering .

properties

IUPAC Name

2-[4-[[2-(4-chlorophenyl)acetyl]amino]phenyl]-N-(2-methoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O3/c1-25-11-10-21-18(23)12-15-4-8-17(9-5-15)22-19(24)13-14-2-6-16(20)7-3-14/h2-9H,10-13H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCAIQLGDZZZJIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CC1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{4-[2-(4-chlorophenyl)acetamido]phenyl}-N-(2-methoxyethyl)acetamide

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